molecular formula C12H12N4O5 B8039732 ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate

ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate

Cat. No.: B8039732
M. Wt: 292.25 g/mol
InChI Key: OXVUZUGRYPBRAK-UHFFFAOYSA-N
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Description

Ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate typically involves the reaction of 2-methyl-6-nitro-4-oxoquinazoline with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization and filtration, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group.

    Substitution: The ethyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Reduction of the nitro group: Formation of ethyl N-(2-methyl-6-amino-4-oxoquinazolin-3-yl)carbamate.

    Reduction of the carbonyl group: Formation of ethyl N-(2-methyl-6-nitro-4-hydroxyquinazolin-3-yl)carbamate.

    Substitution reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxoquinazoline: A precursor in the synthesis of ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate.

    6-Nitro-4-oxoquinazoline: Another related compound with similar structural features.

    Ethyl N-(2-methyl-4-oxoquinazolin-3-yl)carbamate: A compound with a similar structure but lacking the nitro group.

Uniqueness

This compound is unique due to the presence of both the nitro and carbamate functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other quinazolinone derivatives.

Properties

IUPAC Name

ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5/c1-3-21-12(18)14-15-7(2)13-10-5-4-8(16(19)20)6-9(10)11(15)17/h4-6H,3H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVUZUGRYPBRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN1C(=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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